

# A Technical Review of 4-Methylbenzoic Acid Butyl Ester: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: 4-methylbenzoic acid butyl ester

Cat. No.: B105922

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**Audience:** This document is intended for researchers, scientists, and drug development professionals.

## Introduction

**4-Methylbenzoic acid butyl ester**, also known as butyl p-toluate or butyl 4-methylbenzoate, is an organic compound belonging to the ester family. It is characterized by a butyl group attached to the carboxylate of 4-methylbenzoic acid. As an aromatic ester, its properties and reactivity are influenced by the benzene ring, the methyl group substituent, and the butyl ester chain.<sup>[1]</sup> While not widely documented for large-scale industrial use, this compound serves as a valuable model in the study of esterification reactions and as a potential intermediate in the synthesis of more complex organic molecules.<sup>[1]</sup> This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and the research context of its applications.

## Physicochemical Properties

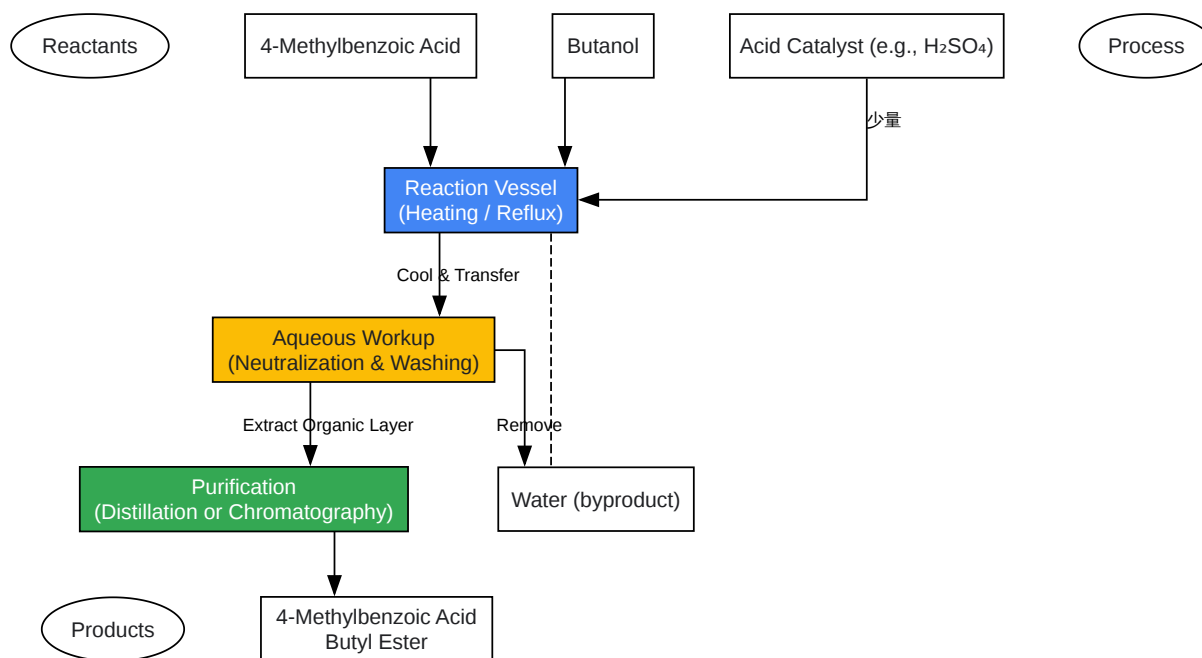
The fundamental properties of **4-methylbenzoic acid butyl ester** are summarized below. Much of the available data is based on computational models, with experimental data being less common in the literature.

Property	Value	Source
IUPAC Name	butyl 4-methylbenzoate	[2]
Synonyms	Butyl p-toluate, Benzoic acid, 4-methyl-, butyl ester	[2]
CAS Number	19277-56-6	[2][3]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	[2]
Molecular Weight	192.25 g/mol	[2]
XLogP3 (Computed)	4.2	[2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	2	[2]

## Synthesis and Experimental Protocols

The synthesis of **4-methylbenzoic acid butyl ester** is primarily achieved through two well-established methods in organic chemistry: Fischer esterification and reaction via an acyl chloride intermediate.

This is the most common and direct method for synthesizing esters.[1] It involves the acid-catalyzed reaction between a carboxylic acid (4-methylbenzoic acid) and an alcohol (butanol). The reaction is reversible, and to achieve a high yield, the equilibrium must be shifted towards the product. This is typically done by using an excess of one reactant or by removing water as it is formed.[1]



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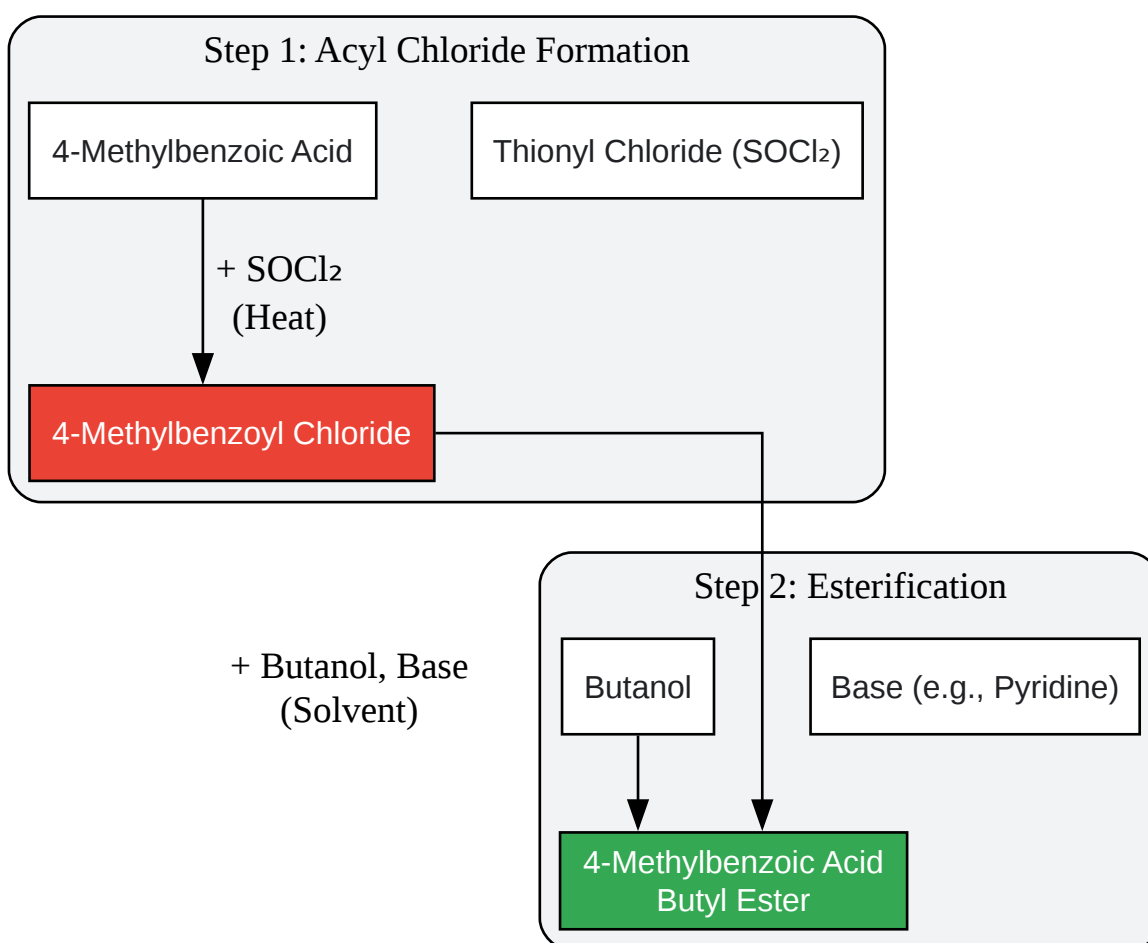
Caption: Workflow for Fischer Esterification Synthesis.

#### Experimental Protocol: Fischer Esterification (General)

- **Setup:** A round-bottom flask is charged with 1.0 equivalent of 4-methylbenzoic acid and 1.5-3.0 equivalents of n-butanol (serving as both reactant and solvent).
- **Catalysis:** A catalytic amount of concentrated sulfuric acid (approx. 5% mol/mol) is carefully added to the mixture.
- **Reaction:** The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For higher yields, a Dean-Stark apparatus can be used to remove the water byproduct azeotropically.

- **Workup:** After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with a saturated sodium chloride (brine) solution.
- **Isolation:** The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.
- **Purification:** The solvent (excess butanol) is removed by distillation. The resulting crude ester can be further purified by vacuum distillation to yield the final product.

This two-step method is often faster and not reversible, leading to higher yields. It involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol.



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Caption: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Method (Adapted)

This protocol is adapted from a similar synthesis of the methyl ester.[4]

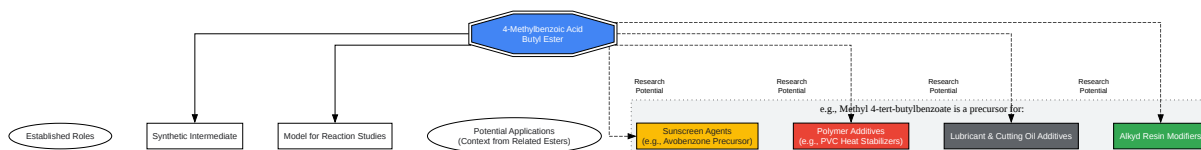
- Acyl Chloride Formation:
  - In a fume hood, 4-methylbenzoic acid (1.0 eq.) is mixed with thionyl chloride (1.1-1.5 eq.).
  - The mixture is gently heated at reflux until the evolution of HCl and SO<sub>2</sub> gas ceases and a clear solution is obtained.
  - Excess thionyl chloride is removed by distillation, and the resulting crude 4-methylbenzoyl chloride is purified by vacuum distillation.[4]
- Esterification:
  - The purified 4-methylbenzoyl chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a dropping funnel and under a nitrogen atmosphere.
  - A solution of n-butanol (1.0 eq.) and a non-nucleophilic base such as pyridine (1.1 eq., to neutralize the HCl byproduct) in the same solvent is added dropwise to the stirred acyl chloride solution at 0 °C.
  - After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.
- Workup and Purification:
  - The reaction mixture is washed with dilute HCl (to remove pyridine), water, and brine.
  - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

- The final product is purified by vacuum distillation.

## Applications and Research Context

Direct, large-scale applications for **4-methylbenzoic acid butyl ester** are not prominent in the literature.[1] Its primary significance is in synthetic organic chemistry, where it serves as a useful intermediate and a model compound for studying esterification kinetics and mechanisms.[1]

However, the applications of closely related esters, particularly methyl 4-tert-butylbenzoate, provide a valuable context for potential research and development. These related compounds are key intermediates in several industrial processes.



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Caption: Research context and potential applications.

- **Personal Care Products:** Methyl 4-tert-butylbenzoate is a crucial intermediate in the synthesis of avobenzone, a widely used UVA filter in sunscreen products.[1][5][6]
- **Polymer Industry:** It is used in the production of PVC heat stabilizers and as a modifier for alkyd resins to improve properties like luster and performance.[1][5]

- Lubricants: Certain benzoate esters serve as additives in cutting oils and other industrial lubricants.<sup>[1][5]</sup>

## Biological Activity

A review of the current literature did not yield specific studies detailing the biological activities of **4-methylbenzoic acid butyl ester**. However, the broader class of benzoic acid derivatives is known for a wide range of biological effects, including antimicrobial and antioxidant properties.<sup>[7]</sup> The lack of data for this specific ester highlights a potential area for future pharmacological and toxicological investigation, especially if its use as a fragrance or flavoring agent, similar to other simple esters, is considered.

## Conclusion

**4-Methylbenzoic acid butyl ester** is a well-defined aromatic ester with straightforward and efficient synthetic routes. While it currently lacks widespread, direct industrial applications, its importance should not be understated. It serves as an excellent model compound for academic research into reaction mechanisms and a potential building block for the synthesis of more complex, high-value molecules. The established applications of structurally similar esters in the personal care, polymer, and lubricant industries provide a clear roadmap for future research into the potential uses of butyl p-toluate. Future investigations could focus on exploring its physical properties for materials science applications or screening for biological activity to uncover new pharmaceutical or agrochemical potential.

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